1,1-Dimethyl-3-hydroxypyrrolidinium Bromide

Analytical Method Validation Quality Control LC-MS/MS

1,1-Dimethyl-3-hydroxypyrrolidinium Bromide (CAS 596-51-0) is a quaternary ammonium salt specifically designated as Glycopyrronium Impurity N in the European and British Pharmacopoeias. Unlike general research-grade chemical stocks, its primary value is as a certified reference standard (CRS) for the identification, quantification, and control of this specific impurity in glycopyrrolate drug substances and finished pharmaceutical products using validated chromatographic methods.

Molecular Formula C6H14BrNO
Molecular Weight 196.09 g/mol
Cat. No. B12322593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-hydroxypyrrolidinium Bromide
Molecular FormulaC6H14BrNO
Molecular Weight196.09 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)O)C.[Br-]
InChIInChI=1S/C6H14NO.BrH/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1
InChIKeyMXGQTBBUTOWGNR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide: A Certified Reference Standard for Glycopyrrolate Quality Control


1,1-Dimethyl-3-hydroxypyrrolidinium Bromide (CAS 596-51-0) is a quaternary ammonium salt specifically designated as Glycopyrronium Impurity N in the European and British Pharmacopoeias [1]. Unlike general research-grade chemical stocks, its primary value is as a certified reference standard (CRS) for the identification, quantification, and control of this specific impurity in glycopyrrolate drug substances and finished pharmaceutical products using validated chromatographic methods .

Why a Generic Quaternary Ammonium Salt Cannot Replace the Certified 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide Standard


Substituting this compound with a structurally similar or generic quaternary ammonium salt undermines the validity of analytical quality control. The critical value lies in its certified identity and purity as specified by pharmacopoeial monographs, which is directly linked to a defined chromatographic peak and validated method performance. A generic bromide salt lacks the batch-specific certificate of analysis, the established system suitability criteria, and the regulatory acceptance for use as a compendial reference standard [1]. The high specificity of the LC-MS/MS method, with its defined m/z 116.10 transition and retention time of ~3.2 minutes, cannot be guaranteed for a non-certified analog, introducing unacceptable risk in impurity profiling and method compliance [2].

Quantitative Differentiation Guide for Procuring 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide Reference Standard


Validated LC-MS/MS Method for Specific Impurity Quantification Down to 0.051 µg/mL

A dedicated LC-MS/MS method has been fully validated specifically for the quantification of 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide as an impurity in glycopyrrolate solutions [1]. The method uses multiple reaction monitoring (MRM) for the target molecule (m/z 116.10) and achieves a limit of detection (LOD) of 0.017 µg/mL and a limit of quantitation (LOQ) of 0.051 µg/mL with a retention time of ~3.2 minutes. High precision is demonstrated with an intra- and inter-day precision RSD of 2.3% and recovery rates between 86.7% and 107.4% [1]. In contrast, other related impurities like Glycopyrronium Impurity G and J require different chromatographic methods (e.g., HPTLC) with distinct and separate method performance parameters, including different LODs (0.1 and 0.05 µg/spot) and Rf values (0.34 and 0.69) [2].

Analytical Method Validation Quality Control LC-MS/MS Impurity Profiling

Pharmacopoeial Specification and System Suitability for Impurity N in Drug Product Testing

The British Pharmacopoeia (BP) 2025 monograph for Glycopyrronium Bromide provides a liquid chromatography method specifically naming Glycopyrronium Impurity N as the reference for identifying and controlling this substance. The system suitability test mandates a minimum resolution of 1.25 between impurity N and glycopyrronium peaks, with impurity N having a defined relative retention time of about 0.9 [1]. This specification is unique to impurity N; other impurities such as A, B, C, or D have their own distinct monographs or are controlled by different methods, making a standard certified for impurity N mandatory for executing this specific test.

Pharmacopoeial Compliance Impurity Control HPLC System Suitability

Defined MS Fragmentation Pattern Enables Highly Selective MRM Detection

The validated LC-MS/MS method provides a highly selective detection pathway for 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide by monitoring a specific precursor-product ion transition at m/z 116.10 ± 0.5 in positive electrospray ionization mode [1]. This level of selectivity distinguishes it from background noise and other potential co-elutants. While other glycopyrrolate impurities may have different molecular weights, the published quantitative MRM method is exclusively optimized for impurity N, ensuring its detection without interference. Generic standards cannot provide this guaranteed MS response factor and validated selectivity profile.

Mass Spectrometry Selectivity MRM Impurity Detection

Primary Application Scenarios for the 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide Reference Standard


Method Implementation and System Suitability Testing per BP/EP Monographs

Quality control laboratories in pharmaceutical companies must demonstrate system suitability before analyzing production batches of glycopyrronium bromide. The certified reference standard for impurity N is essential for preparing the reference solution (a) and (b) as directed in the BP monograph, which allows for the identification of the impurity N peak by its relative retention time of ~0.9 and ensures the required resolution of at least 1.25 is met [1].

Validation and Transfer of the Impurity-Specific LC-MS/MS Method

When a laboratory needs to adopt, transfer, or validate the published LC-MS/MS method for impurity quantitation, the procurement of the exact compound is imperative. The method's reported figures of merit, including an LOQ of 0.051 µg/mL and an RSD of 1.3% for system suitability, are established using this compound [2]. Using any substitute would require a full re-validation of the method, incurring significant time and cost.

Routine Batch Release and Stability Study Testing

For the routine quality control of glycopyrrolate oral solutions and other finished products, the validated LC-MS/MS method and the BP HPLC method are used to quantify impurity N in stability and commercial samples [3]. The standard is used to generate calibration curves over the range of 0.050–2.000 µg/mL and to assess the impurity level against the pharmacopoeial limit of not more than 0.2 per cent [1]. Its consistent quality and certified purity ensure data integrity for batch release decisions.

Identification of Carry-Over Impurities in Process Development

During the chemical process development of glycopyrrolate, as detailed in studies on impurity carry-over, the synthetic precursor 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide must be monitored [3]. An authentic, high-purity standard is required to accurately track the fate of this specific impurity through synthetic process changes, enabling chemists to confirm its purging or build-up and to validate the robustness of the revised synthesis.

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